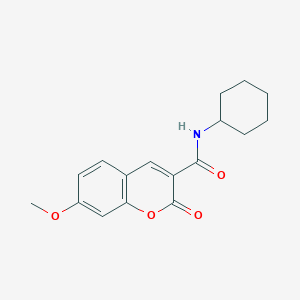
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is a compound that belongs to the class of amides. It is also known as BMA-10 and has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Wirkmechanismus
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways involved in neurotransmission, cell survival, and neuroprotection. This modulation leads to the observed anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is its selective affinity for the sigma-1 receptor, which makes it a potentially useful tool for studying the physiological processes involved in neurotransmission, cell survival, and neuroprotection. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide. One area of interest is the development of more potent analogs of this compound, which may have greater potential as therapeutic agents. Another area of interest is the investigation of the sigma-1 receptor signaling pathways modulated by this compound, which may lead to a better understanding of the physiological processes involved in neurotransmission, cell survival, and neuroprotection. Finally, the potential applications of this compound in other fields, such as materials science and catalysis, should also be explored.
Synthesemethoden
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-morpholinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in medicinal chemistry, where it has been shown to have potential as an anticonvulsant, analgesic, and anxiolytic agent. It has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
In addition to its medicinal applications, N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has also been studied in the field of neuroscience. It has been shown to have a selective affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission, cell survival, and neuroprotection.
Eigenschaften
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVRKZIDVXHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201226 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)


![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5738386.png)

![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![1-(3-methylphenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5738405.png)


![2-(benzylthio)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5738408.png)



